![molecular formula C18H15FN4O3 B3004082 1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1008227-29-9](/img/structure/B3004082.png)

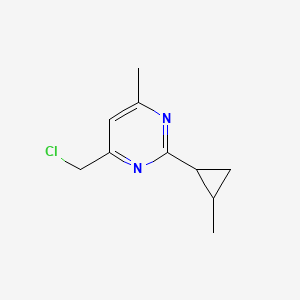

1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

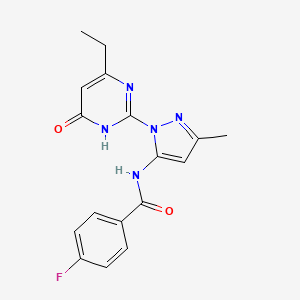

1,2,3-Triazole is an interesting N-heterocyclic framework which can act as both a hydrogen bond donor and metal chelator . It is a component of many pharmaceuticals and has been used in the synthesis of various antifungal agents .

Synthesis Analysis

1,2,3-Triazole derivatives can be synthesized as antifungal agents. Their structures are determined based on 1 H-NMR spectroscopy, MS, elemental analysis and X-ray single-crystal diffraction .Molecular Structure Analysis

The 1,2,3-triazole ring is planar and aromatic. In aqueous solution, it tautomerizes to its 2 H -isomer with a 1 H /2 H ratio of ≈1:2 .Chemical Reactions Analysis

1,2,3-Triazole can act as both a hydrogen bond donor and metal chelator. In a study, C–H hydrogen bonding of the 1,2,3-triazole ring was surveyed theoretically and the results showed a good agreement with the experimental observations .Physical And Chemical Properties Analysis

1,2,3-Triazole, like all triazoles, is highly soluble in water. Both its isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Applications De Recherche Scientifique

Antimicrobial Agents

Triazole compounds have been widely recognized for their antibacterial and antifungal properties. They are often used in the development of new medications to treat infections caused by resistant strains of bacteria and fungi .

Anticancer Research

The triazole ring is a common feature in many anticancer agents. It can interact with various biological targets through hydrogen-bonding and dipole interactions, making it valuable in the design of new chemotherapy drugs .

Anticonvulsant Medications

Some triazole derivatives have shown promise as anticonvulsants , which are used to prevent or treat seizures. Their ability to modulate neurotransmitter activity makes them potential candidates for treating epilepsy .

Material Science

In material science, triazoles contribute to the development of innovative materials with specific desired properties, such as increased thermal stability or novel electronic characteristics .

CO2 Capture and Conversion

Triazole-containing compounds can be used in environmental applications, such as capturing and converting CO2 into useful chemicals. This is due to their high affinity for CO2 and catalytic activity .

Drug Discovery and Development

The triazole scaffold is integral in drug discovery, providing a platform for developing a wide range of therapeutic agents, including antidepressants, antihistamines, antihypertensives, and more .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3/c1-26-14-8-6-13(7-9-14)23-17(24)15-16(18(23)25)22(21-20-15)10-11-2-4-12(19)5-3-11/h2-9,15-16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFFRZCLUNYEQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3003999.png)

![7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004007.png)

![1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3004011.png)

![3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3004015.png)

![2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione](/img/structure/B3004019.png)